An In-depth Technical Guide to Mono(2-acryloyloxyethyl) Succinate (CAS 50940-49-3): Properties and Biomedical Polymer Applications
An In-depth Technical Guide to Mono(2-acryloyloxyethyl) Succinate (CAS 50940-49-3): Properties and Biomedical Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono(2-acryloyloxyethyl) succinate (CAS 50940-49-3), a functional monomer, is emerging as a valuable building block in the synthesis of advanced polymers for biomedical applications. This guide provides a comprehensive overview of its chemical and physical properties, detailed polymerization protocols, and an exploration of the potential of its derived polymers in fields such as drug delivery and tissue engineering. By combining an acrylate moiety for polymerization and a succinate linker susceptible to degradation, this monomer offers a versatile platform for creating biocompatible and biodegradable materials. This document serves as a technical resource for researchers and professionals in drug development, offering insights into the synthesis, characterization, and potential applications of polymers based on Mono(2-acryloyloxyethyl) succinate.
Introduction: A Monomer at the Intersection of Polymer Chemistry and Biomedicine
Mono(2-acryloyloxyethyl) succinate is an ester derived from acrylic acid and succinic acid[1]. Its chemical structure, featuring both a reactive acrylate group and a succinate ester linkage, positions it as a monomer of significant interest for the development of functional polymers. The acrylate group provides a readily polymerizable unit, allowing for the formation of a wide range of polymer architectures, while the succinate ester bond introduces a hydrolytically cleavable point, imparting biodegradability to the resulting polymer. This combination of properties makes polymers derived from Mono(2-acryloyloxyethyl) succinate prime candidates for various biomedical applications where controlled degradation and biocompatibility are paramount.
Physicochemical Properties of Mono(2-acryloyloxyethyl) Succinate
A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis and for predicting the characteristics of the resulting polymers.
| Property | Value | Reference(s) |
| CAS Number | 50940-49-3 | [2][3] |
| Molecular Formula | C₉H₁₂O₆ | [2][4] |
| Molecular Weight | 216.19 g/mol | [2][4][5] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| Density | 1.23 g/mL at 25 °C | [2][7] |
| Refractive Index | 1.46 | [2][6] |
| Flash Point | 178 °C | [2][6] |
| Solubility | Soluble in organic solvents such as alcohols, benzene, and toluene; less soluble in water. | [1][2] |
| Purity | Typically >90.0% (GC) | [6] |
| Storage | Store long-term in a cool, dry place. Often refrigerated (0-10°C) and may be stabilized with inhibitors like MEHQ to prevent premature polymerization. | [2][6] |
Synonyms: 2-(Acryloyloxy)ethyl hydrogen succinate, 4-[2-(Acryloyloxy)Ethoxy]-4-Oxobutanoic Acid, Acryloyloxyethyl succinate, Aronix M 5500, Mono(2-acryloxyethyl) succinate, NK Ester A-SA.[1][4]
Polymer Synthesis: Crafting Functional Biomaterials
The presence of the acrylate group in Mono(2-acryloyloxyethyl) succinate allows for its polymerization through various radical polymerization techniques. The choice of polymerization method is critical as it dictates the polymer's architecture, molecular weight, and dispersity, which in turn influence its macroscopic properties and performance in biomedical applications.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
For applications in drug delivery and tissue engineering, precise control over the polymer architecture is often required. RAFT polymerization is a powerful technique that enables the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. A study on a closely related monomer, 2-(methacryloyloxy)ethyl succinate (MES), provides a detailed protocol for RAFT polymerization which can be adapted for Mono(2-acryloyloxyethyl) succinate.
Experimental Protocol: RAFT Polymerization of a Succinate-Containing Acrylate Monomer
This protocol is based on the synthesis of a β-cyclodextrin-capped polymer of a methacrylate analogue and can be adapted for Mono(2-acryloyloxyethyl) succinate.
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Materials:
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Mono(2-acryloyloxyethyl) succinate (monomer)
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A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)
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A radical initiator (e.g., 4,4′-azobis(4-cyanopentanoic acid) - ACVA)
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An appropriate solvent (e.g., N,N-dimethylformamide - DMF)
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-
Procedure:
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In a reaction vessel, dissolve the monomer, RAFT agent, and initiator in the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight of the polymer.
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Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can inhibit the polymerization.
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Immerse the reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
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Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.
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Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
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Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).
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Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
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Causality Behind Experimental Choices:
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RAFT Agent: The choice of RAFT agent is crucial for controlling the polymerization. The reactivity of the RAFT agent should be matched with the monomer to ensure efficient chain transfer and control over the polymerization.
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Initiator: The initiator concentration affects the polymerization rate and the number of polymer chains. A lower initiator-to-RAFT agent ratio generally leads to better control over the polymerization.
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Solvent and Temperature: The solvent should be able to dissolve all components of the reaction mixture and the resulting polymer. The reaction temperature is chosen to ensure an appropriate rate of decomposition of the initiator.
Caption: Workflow for the RAFT polymerization of Mono(2-acryloyloxyethyl) succinate.
Characterization of Poly(Mono(2-acryloyloxyethyl) succinate)
Once synthesized, the polymer must be thoroughly characterized to determine its molecular weight, chemical structure, and thermal properties.
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Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. For polymers synthesized via controlled radical polymerization techniques like RAFT, a narrow PDI (typically < 1.3) is expected.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the polymer, such as the ester carbonyl groups and the acrylate backbone.
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Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which provides information about its physical state (glassy or rubbery) at a given temperature.
Potential Biomedical Applications
The unique combination of a polymerizable acrylate group and a degradable succinate linker makes polymers derived from Mono(2-acryloyloxyethyl) succinate highly attractive for a range of biomedical applications.
Drug Delivery
Polymers synthesized from this monomer can be designed to form nanoparticles, micelles, or hydrogels for the controlled release of therapeutic agents. The biodegradable nature of the succinate ester linkage allows for the gradual breakdown of the polymer matrix and the sustained release of the encapsulated drug. The carboxylic acid group in the monomer can also be utilized for conjugating drugs or targeting ligands.
Tissue Engineering
These polymers can be fabricated into scaffolds that provide a temporary support for cell growth and tissue regeneration. The biocompatibility of the polymer and its degradation products is crucial for this application. The degradation rate of the scaffold can be tuned by adjusting the polymer's molecular weight and composition to match the rate of new tissue formation.
Hydrogels
The acrylate functionality allows for the formation of crosslinked hydrogel networks. These hydrogels can be designed to be responsive to environmental stimuli such as pH or temperature, making them "smart" materials for on-demand drug delivery or as injectable scaffolds for minimally invasive procedures. Hydrogels are biocompatible polymers that can be tailored for various medical applications, including mimicking the three-dimensional microenvironment of tissues.[5]
Biocompatibility and Degradation
For any material to be used in a biomedical application, its biocompatibility and degradation profile must be thoroughly evaluated.
Biocompatibility
While specific biocompatibility data for polymers of Mono(2-acryloyloxyethyl) succinate are not yet widely available, the biocompatibility of related polyesters, such as poly(butylene succinate) (PBS), has been extensively studied. PBS is known for its excellent biocompatibility and non-toxic degradation products.[8] It is anticipated that polymers derived from Mono(2-acryloyloxyethyl) succinate will also exhibit good biocompatibility. However, it is crucial to perform in vitro cytotoxicity assays (e.g., using cell lines like fibroblasts or endothelial cells) and in vivo studies to confirm the safety of these new materials. The biocompatibility of dental resin composites, which often contain acrylate and methacrylate monomers, is highly dependent on the degree of conversion, as residual monomers can leach out and cause cytotoxic effects.[9]
Degradation
The degradation of polymers containing succinate ester linkages can occur through both hydrolytic and enzymatic pathways.
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Hydrolytic Degradation: In the presence of water, the ester bonds in the polymer backbone can be cleaved. The rate of hydrolytic degradation is influenced by factors such as the polymer's hydrophilicity, crystallinity, and the surrounding pH. Studies on poly(butylene succinate) have shown that hydrolytic degradation occurs more slowly at physiological pH and temperature.[10]
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Enzymatic Degradation: Enzymes such as lipases and esterases can accelerate the degradation of succinate-based polyesters. The enzymatic degradation of poly(butylene succinate) has been shown to occur via surface erosion.
Experimental Protocol: In Vitro Hydrolytic Degradation Study
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Sample Preparation: Prepare thin films or scaffolds of the polymer with known dimensions and weight.
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Incubation: Immerse the polymer samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37 °C.
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Monitoring: At predetermined time points, remove the samples from the PBS solution, gently rinse with deionized water, and dry to a constant weight.
-
Analysis:
-
Mass Loss: Calculate the percentage of mass loss over time.
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Molecular Weight Changes: Analyze the molecular weight of the degraded polymer samples using GPC to understand the degradation mechanism (e.g., bulk vs. surface erosion).
-
Morphological Changes: Observe the surface morphology of the samples using scanning electron microscopy (SEM) to identify any changes such as cracking or pitting.
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pH of the Medium: Monitor the pH of the PBS solution to detect the release of acidic degradation products.
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Caption: Proposed degradation pathways for polymers of Mono(2-acryloyloxyethyl) succinate.
Summary and Future Outlook
Mono(2-acryloyloxyethyl) succinate is a promising monomer for the development of advanced biomedical polymers. Its unique chemical structure allows for the synthesis of well-defined, biodegradable polymers with tunable properties. While research on polymers specifically derived from this monomer is still in its early stages, the extensive knowledge base on related poly(acrylates) and poly(succinates) provides a strong foundation for their future development.
Future research should focus on:
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The synthesis of a variety of polymer architectures (e.g., block copolymers, star polymers) using Mono(2-acryloyloxyethyl) succinate.
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Comprehensive in vitro and in vivo biocompatibility and degradation studies of these new polymers.
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The evaluation of these polymers in specific drug delivery and tissue engineering applications.
By leveraging the versatility of Mono(2-acryloyloxyethyl) succinate, researchers can continue to innovate and develop the next generation of biocompatible and biodegradable materials for the advancement of human health.
References
-
PubChem. (n.d.). Acryloyloxyethyl succinate. Retrieved from [Link]
- Mtibe, A., et al. (2023). Recent insight into the biomedical applications of polybutylene succinate and polybutylene succinate-based materials. Express Polymer Letters, 17(1), 2-28.
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
- Zhang, Y., et al. (2012). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications. Polymer Chemistry, 3(10), 2853-2862.
- Li, J., et al. (2025). Rapid, Oxygen-Tolerant, and Versatile Synthesis of Poly(2-(methacryloyloxy)ethyl succinate) Brushes.
- Uçar, Y., & Gönülol, N. (2018). Biocompatibility of different resin composites after polymerization with two light curing units: an immunohistochemical study. The Journal of contemporary dental practice, 19(11), 1358–1364.
-
ResearchGate. (2013). Scheme 1 Synthetic route of b-cyclodextrin-capped-poly(mono-2(methacryloyloxy)ethyl succinate) (bCD-capped-PMES) homopolymer. Retrieved from [Link]
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MySkinRecipes. (n.d.). Mono(2-acryloyloxyethyl) Succinate (stabilized with MEHQ). Retrieved from [Link]
- Di Liberto, E. A., et al. (2025).
- Serra, T., et al. (2023).
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